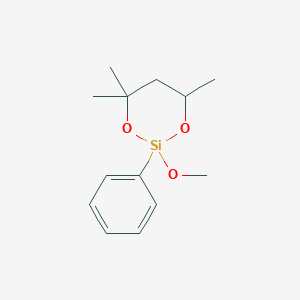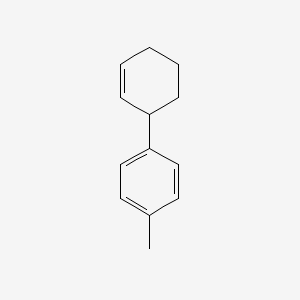
4'-Methyl-1,2,3,4-tetrahydro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Methyl-1,2,3,4-tetrahydro-1,1’-biphenyl is an organic compound with the molecular formula C13H16 It is a derivative of biphenyl, where one of the phenyl rings is partially hydrogenated and substituted with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methyl-1,2,3,4-tetrahydro-1,1’-biphenyl typically involves the hydrogenation of 4’-Methyl-1,1’-biphenyl. The reaction is carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm.
Industrial Production Methods: In an industrial setting, the production of 4’-Methyl-1,2,3,4-tetrahydro-1,1’-biphenyl can be scaled up using continuous flow reactors. The process involves the same hydrogenation reaction but is optimized for large-scale production by controlling the flow rates, temperature, and pressure to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 4’-Methyl-1,2,3,4-tetrahydro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the complete hydrogenation of the aromatic ring.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like halogens or nitro groups can be introduced using reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium at room temperature.
Reduction: Hydrogen gas (H2) in the presence of Pd/C catalyst.
Substitution: Halogenation using Cl2 or Br2 in the presence of a Lewis acid catalyst like FeCl3.
Major Products:
Oxidation: Formation of 4’-Methyl-1,2,3,4-tetrahydro-1,1’-biphenyl-4-one.
Reduction: Formation of fully hydrogenated biphenyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives of 4’-Methyl-1,2,3,4-tetrahydro-1,1’-biphenyl.
Wissenschaftliche Forschungsanwendungen
4’-Methyl-1,2,3,4-tetrahydro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying hydrogenation reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4’-Methyl-1,2,3,4-tetrahydro-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. For example, it may inhibit the activity of certain enzymes by acting as a competitive inhibitor, thereby affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Shares a similar tetrahydro structure but with a different core scaffold.
1-Methyl-1,2,3,4-tetrahydronaphthalene: Similar in having a tetrahydro structure but differs in the arrangement of the aromatic rings.
1-Methyl-1,2,3,4-tetrahydro-β-carboline: Another compound with a tetrahydro structure but with a different heterocyclic system.
Uniqueness: 4’-Methyl-1,2,3,4-tetrahydro-1,1’-biphenyl is unique due to its specific substitution pattern and the presence of both aromatic and partially hydrogenated rings
Eigenschaften
CAS-Nummer |
112176-17-7 |
|---|---|
Molekularformel |
C13H16 |
Molekulargewicht |
172.27 g/mol |
IUPAC-Name |
1-cyclohex-2-en-1-yl-4-methylbenzene |
InChI |
InChI=1S/C13H16/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12/h3,5,7-10,12H,2,4,6H2,1H3 |
InChI-Schlüssel |
AGBAFFDLDNCVGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2CCCC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


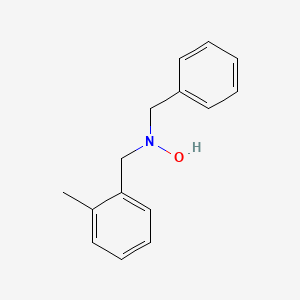
![4-[(Piperidin-1-yl)sulfanyl]morpholine](/img/structure/B14306111.png)
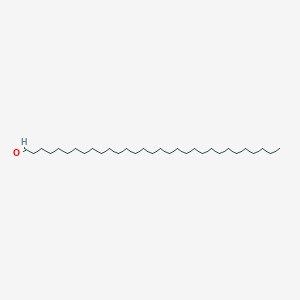
![1-Methyl-2,9-dioxabicyclo[3.3.1]nonane](/img/structure/B14306122.png)
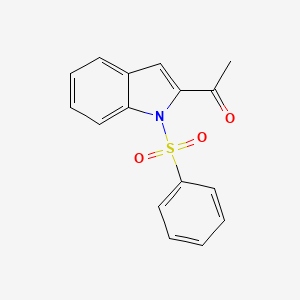

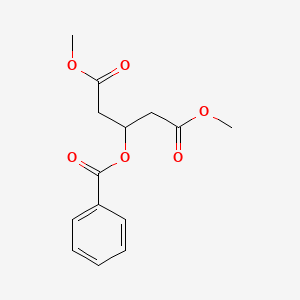
![[9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile](/img/structure/B14306131.png)
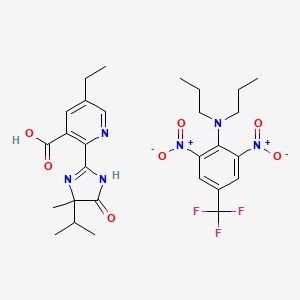

![[(5-Cyanofuran-2-yl)methylidene]propanedinitrile](/img/structure/B14306150.png)
![Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate](/img/structure/B14306167.png)
![5-Ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14306179.png)
